molecular formula C14H16FNO B13955970 N-Cyclopropyl-alpha,beta-dimethyl-4-fluorocinnamamide

N-Cyclopropyl-alpha,beta-dimethyl-4-fluorocinnamamide

Cat. No.: B13955970
M. Wt: 233.28 g/mol
InChI Key: MJYSWKKWNFPKJU-UHFFFAOYSA-N
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Description

N-Cyclopropyl-alpha,beta-dimethyl-4-fluorocinnamamide is an organic compound with the molecular formula C14H16FNO and a molar mass of 233.28 g/mol This compound is characterized by the presence of a cyclopropyl group, a dimethyl group, and a fluorine atom attached to a cinnamamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-alpha,beta-dimethyl-4-fluorocinnamamide typically involves the reaction of cyclopropylamine with alpha,beta-dimethyl-4-fluorocinnamic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and yield while minimizing the environmental impact. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-alpha,beta-dimethyl-4-fluorocinnamamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in the replacement of the fluorine atom with other functional groups .

Scientific Research Applications

N-Cyclopropyl-alpha,beta-dimethyl-4-fluorocinnamamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclopropyl-alpha,beta-dimethyl-4-fluorocinnamamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-Cyclopropyl-alpha,beta-dimethylcinnamamide: Similar structure but lacks the fluorine atom.

    N-Cyclopropyl-alpha,beta-dimethyl-4-chlorocinnamamide: Similar structure with a chlorine atom instead of fluorine.

    N-Cyclopropyl-alpha,beta-dimethyl-4-bromocinnamamide: Similar structure with a bromine atom instead of fluorine.

Uniqueness

N-Cyclopropyl-alpha,beta-dimethyl-4-fluorocinnamamide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, particularly in medicinal chemistry .

Properties

Molecular Formula

C14H16FNO

Molecular Weight

233.28 g/mol

IUPAC Name

N-cyclopropyl-3-(4-fluorophenyl)-2-methylbut-2-enamide

InChI

InChI=1S/C14H16FNO/c1-9(11-3-5-12(15)6-4-11)10(2)14(17)16-13-7-8-13/h3-6,13H,7-8H2,1-2H3,(H,16,17)

InChI Key

MJYSWKKWNFPKJU-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)C(=O)NC1CC1)C2=CC=C(C=C2)F

Origin of Product

United States

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